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Compound of Interest

Compound Name: VMY-2-95

Cat. No. B611700

An In-depth Technical Guide on the Preclinical Data of VMY-2-95

Introduction

VMY-2-95 is a potent and selective small molecule antagonist of the a432 nicotinic
acetylcholine receptor (hAAChR).[1][2] Preclinical investigations have explored its potential as a
therapeutic agent for neuropsychiatric disorders, particularly depression, as well as for
addiction and smoking cessation.[1][2] This document provides a comprehensive summary of
the available preclinical data, including its pharmacodynamic and pharmacokinetic profiles, in
vivo and in vitro efficacy, mechanism of action, and safety data. Detailed experimental
protocols for key studies are also provided.

Pharmacodynamics

The primary mechanism of action of VMY-2-95 is the potent and selective inhibition of the o432
NAChR.[1]

Receptor Binding Affinity and Selectivity

In vitro studies have demonstrated that VMY-2-95 potently inhibits the a432 nAChR with high
selectivity over other NnAChR subtypes.[1]
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Receptor Subtype IC50 (nM) Selectivity vs. a42
a4p2 0.049

02p2 > 100 nM > 2,000x

0234 > 100 nM > 2,000x

a3p2 >100 nM > 2,000x

a3p4 > 100 nM > 2,000x

04p4 > 100 nM > 2,000x

a7 > 640 nM > 13,000x

Data sourced from in vitro

pharmacological studies.[1]

CYP450 Enzyme Inhibition

VMY-2-95 was evaluated for its potential to inhibit major cytochrome P450 (CYP) enzymes.
The results indicate a potential for drug-drug interactions involving the CYP2C9 and CYP2C19
pathways.[1]

CYP Isoform IC50 (pM)

CYP1A2 10.64

CYP2C9 511

CYP2C19 1.12

CYP2D6 > 100 (No inhibition)
CYP3A4 9.73 (Weak inhibition)

Data from in vitro metabolism studies.[1]

Pharmacokinetics
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Pharmacokinetic properties of VMY-2-95 have been assessed in rats, demonstrating good oral

bioavailability and brain penetration.[1]

hvsicochemical and bili :

Parameter Value
Solubility Water Soluble
Apparent Partition Coefficient (LogD) 0.682

Caco-2 Permeability (Papp, A— B) High

Caco-2 Efflux Ratio 111

These properties suggest good absorption
potential.[1]

Oral Pharmacokinetics in Rats

Following a single oral administration, VMY-2-95 exhibited favorable pharmacokinetic

parameters.[1]

Parameter Value

Cmax (Maximum Serum Concentration) 0.56 pg/mL
Tmax (Time to Cmax) 0.9 hours
AUC (Area Under the Curve) 7.05 pg/h-mL
T1/2 (Half-life) 8.98 hours

Data from a pharmacokinetic study in rats.[1]

Brain Tissue Distribution in Rats

VMY-2-95 demonstrated the ability to cross the blood-brain barrier.[1]

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b611700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://www.benchchem.com/product/b611700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://www.benchchem.com/product/b611700?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319692/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Time Post-Administration Brain Tissue Concentration (pg/g)

60 minutes 2.3 (Cmax)

Study conducted after a 3 mg/kg oral dose in
rats.[1]

In Vivo and In Vitro Efficacy

Studies have shown that VMY-2-95 exhibits significant antidepressant-like effects in animal

models and protective effects in cellular models of stress.[]

Antidepressant-like Effects in Mice

In a corticosterone (CORT)-induced mouse model of depression, VMY-2-95 demonstrated

significant therapeutic effects at various doses.[2]

Dose Observed Effects

- Improved neuromorphic function- Promoted
1, 3, 10 mg/kg hippocampal nerve proliferation- Regulated
monoamine transmitter levels

Fluoxetine was used as a positive control in this
study.[2]

Protective Effects in SH-SY5Y Cells

VMY-2-95 showed protective effects against corticosterone-induced damage in human
neuroblastoma SH-SY5Y cells.[2]

Concentration Observed Effects

- Increased cell viability- Reduced oxidative
0.003, 0.03, 0.1 pmol/L stress- Inhibited cell apoptosis- Protected
mitochondrial energy metabolism

These findings support the in vivo results and

suggest a direct neuroprotective action.[2]
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Mechanism of Action and Signaling Pathways

VMY-2-95 acts as a selective antagonist of the a432 nAChR. Its antidepressant and
neuroprotective effects are associated with the upregulation of the PKA-CREB-BDNF signaling
pathway.[2] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity.
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*The precise link between a4p2 antagonism and PKA pathway upregulation is an area of ongoing investigation.
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Caption: VMY-2-95 antagonizes the 0432 nAChR, leading to the upregulation of the PKA-
CREB-BDNF pathway.

Safety and Toxicology

Acute toxicity studies in rats indicated a favorable safety profile for VMY-2-95. No toxicity was

observed with oral administration at doses up to 400 mg/kg.[1]

Experimental Protocols
Caco-2 Cell Permeability Assay

Cell Culture: Caco-2 cells were cultured on Transwell inserts for 21-23 days to form a
confluent monolayer. The integrity of the monolayer was confirmed by measuring the
transepithelial electrical resistance (TEER).

Transport Study: The transport of VMY-2-95 (at a specified concentration) was measured in
both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). Propranolol
and atenolol were used as high and low permeability controls, respectively.[1]

Sample Analysis: Samples were collected from the receiver chamber at predetermined time
points and analyzed by HPLC-UV at 254 nm.[1]

Calculation: The apparent permeability coefficient (Papp) was calculated. The efflux ratio
was determined by dividing the Papp (B to A) by the Papp (A to B).[1]

CYP450 Inhibition Assay

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes were used.

Incubation: VMY-2-95 at various concentrations was pre-incubated with the enzyme source
and NADPH-generating system.

Substrate Addition: A specific probe substrate for each CYP isoform was added to initiate the
reaction.

Metabolite Quantification: The formation of the specific metabolite for each isoform was
quantified using LC-MS/MS.
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e IC50 Determination: Dose-response curves were generated by plotting the percent inhibition
against the logarithm of the VMY-2-95 concentration to determine the IC50 value.[1]
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Caption: Workflow for the pharmacokinetic and brain distribution studies of VMY-2-95 in rats.
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Conclusion

The preclinical data for VMY-2-95 demonstrate that it is a potent and highly selective o432
NAChR antagonist.[1] It possesses favorable drug-like properties, including good oral
bioavailability and the ability to penetrate the blood-brain barrier.[1] Efficacy studies in models
of depression show significant antidepressant-like and neuroprotective effects, which are
mediated, at least in part, through the PKA-CREB-BDNF signaling pathway.[2] With a
demonstrated safety profile in acute toxicity studies, VMY-2-95 represents a promising
candidate for further development in the treatment of depression and potentially other
neuropsychiatric conditions.[1][2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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